![molecular formula C21H24FN3O B4286594 N-(2,3-dihydro-1H-inden-5-yl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide](/img/structure/B4286594.png)
N-(2,3-dihydro-1H-inden-5-yl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide
Overview
Description
N-(2,3-dihydro-1H-inden-5-yl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide (DFP-1) is a compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. DFP-1 is a piperazinecarboxamide derivative that has been synthesized through a multistep process involving various chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide is not fully understood. It is believed that N-(2,3-dihydro-1H-inden-5-yl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide acts on the central nervous system by modulating the activity of neurotransmitters such as serotonin and dopamine. N-(2,3-dihydro-1H-inden-5-yl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide has also been shown to inhibit the activity of certain enzymes that are involved in the growth of cancer cells.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-5-yl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide has been shown to have various biochemical and physiological effects. In animal studies, N-(2,3-dihydro-1H-inden-5-yl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that are associated with mood regulation. N-(2,3-dihydro-1H-inden-5-yl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide has also been shown to inhibit the growth of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
N-(2,3-dihydro-1H-inden-5-yl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. Additionally, N-(2,3-dihydro-1H-inden-5-yl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide has shown promising results in various scientific research studies, which makes it an attractive compound for further investigation. However, the limitations of N-(2,3-dihydro-1H-inden-5-yl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide include its complex synthesis process and the lack of understanding of its mechanism of action.
Future Directions
There are several future directions for research related to N-(2,3-dihydro-1H-inden-5-yl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide. One potential future direction is to investigate the use of N-(2,3-dihydro-1H-inden-5-yl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide as a potential treatment for depression and other neurological disorders. Another future direction is to investigate the use of N-(2,3-dihydro-1H-inden-5-yl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide as a potential diagnostic tool for various diseases. Additionally, further research is needed to fully understand the mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide and its potential use as a treatment for cancer.
Scientific Research Applications
N-(2,3-dihydro-1H-inden-5-yl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide has shown potential therapeutic applications in various scientific research studies. It has been studied as a potential treatment for depression, anxiety, and other neurological disorders. N-(2,3-dihydro-1H-inden-5-yl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide has also been studied as a potential treatment for cancer due to its ability to inhibit the growth of cancer cells. Additionally, N-(2,3-dihydro-1H-inden-5-yl)-4-(3-fluorobenzyl)-1-piperazinecarboxamide has been studied for its potential use as a diagnostic tool for various diseases.
properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-4-[(3-fluorophenyl)methyl]piperazine-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O/c22-19-6-1-3-16(13-19)15-24-9-11-25(12-10-24)21(26)23-20-8-7-17-4-2-5-18(17)14-20/h1,3,6-8,13-14H,2,4-5,9-12,15H2,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVSFFNVWMJPGIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)N3CCN(CC3)CC4=CC(=CC=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1H-inden-5-yl)-4-(3-fluorobenzyl)piperazine-1-carboxamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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